molecular formula C17H16N4OS2 B2941999 1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185058-58-5

1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2941999
CAS RN: 1185058-58-5
M. Wt: 356.46
InChI Key: XRUGOSHBLBBWLG-UHFFFAOYSA-N
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Description

1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C17H16N4OS2 and its molecular weight is 356.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Thieno[2,3-d]pyrimidine and triazolopyrimidine derivatives have been synthesized through various chemical reactions, showcasing the versatility of these heterocyclic systems in organic synthesis. For instance, research on the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been conducted, revealing moderate effects against some bacterial and fungal species (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008). Similarly, other studies have prepared thieno and furopyrimidine derivatives, demonstrating antimicrobial activity and highlighting the potential of these compounds in the development of new antimicrobial agents (M. Hossain & M. Bhuiyan, 2009).

Synthesis and Characterization

The synthetic routes to these compounds often involve heterocyclization reactions, leading to a diverse array of heterocyclic derivatives. A study on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with various reagents has been reported, underscoring the synthetic flexibility of these systems (A. Davoodnia, M. Bakavoli, S. Mohseni, & N. Tavakoli-Hoseini, 2008).

Biological Evaluation and Applications

The biological evaluation of these compounds has shown promising results in various studies. For example, certain thiazolopyrimidine derivatives have been prepared as potential antimicrobial and antitumor agents, with some showing promising activity, thus indicating the potential therapeutic applications of these compounds (E. R. El-Bendary, M. El-Sherbeny, & F. Badria, 1998). This highlights the potential of 1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and its analogs in contributing to the development of new drugs and materials with specific biological properties.

properties

IUPAC Name

12-[(2,5-dimethylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-10-4-5-11(2)12(8-10)9-24-17-19-18-16-20(3)15(22)14-13(21(16)17)6-7-23-14/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUGOSHBLBBWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C(=O)N3C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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